![molecular formula C31H31N7O5S3 B2455115 N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide CAS No. 309968-58-9](/img/structure/B2455115.png)
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide
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Overview
Description
The compound is a complex organic molecule that contains several notable functional groups, including a benzo[d]thiazol-2-ylamino group, a 1,2,4-triazol-3-yl group, and a morpholinosulfonyl group. These groups are common in many biologically active compounds and could potentially confer a variety of properties to the molecule .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple heterocyclic rings and functional groups. Unfortunately, without more specific information or experimental data, it’s difficult to provide a detailed analysis of the structure .
Chemical Reactions Analysis
The chemical reactions involving this compound would likely depend on the specific conditions and reactants present. Compounds with similar structures have been involved in a variety of reactions, including condensation and cyclization .
Scientific Research Applications
Fluorescent Compounds
The compound is used in the design of fluorescent compounds . The study of the relationships between their structures and absorption/fluorescence properties has led to the development of compounds with excellent physical properties .
In Vivo NIR-II Imaging
The compound has been used in the development of small-molecule based NIR-II (1000–1700 nm) dyes . These dyes are highly promising candidates for in vivo molecular imaging because of their high biocompatibility, fast excretion, and high clinical translation ability .
Prostate Cancer Imaging
The compound has been used in the development of a small peptide-based NIR-II probe for targeted cancer imaging . This probe has been used for highly specific gastrin-releasing peptide receptor (GRPR) targeted NIR-II imaging of prostate cancer in living mice .
Optoelectronics
The compound has potential applications in optoelectronics . The mechanism of solvent effects on the compound can help to develop new products in this field .
Analytical Tools
The compound can be used in the development of analytical tools . Understanding the solvent effects on the compound can lead to the development of more effective analytical tools .
Excited State Intramolecular Proton Transfer (ESIPT)
The compound has been studied for its excited state intramolecular proton transfer (ESIPT) properties . This property makes the compound display dual fluorescence (vinyl alcohol emission and ketone emission) in solution, while it only shows one type of emission in solid thin films .
Future Directions
properties
IUPAC Name |
N-[[5-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]sulfanyl-4-(2,5-dimethylphenyl)-1,2,4-triazol-3-yl]methyl]-4-morpholin-4-ylsulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H31N7O5S3/c1-20-7-8-21(2)25(17-20)38-27(35-36-31(38)44-19-28(39)34-30-33-24-5-3-4-6-26(24)45-30)18-32-29(40)22-9-11-23(12-10-22)46(41,42)37-13-15-43-16-14-37/h3-12,17H,13-16,18-19H2,1-2H3,(H,32,40)(H,33,34,39) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWXKTNOYQNCLAO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C(=NN=C2SCC(=O)NC3=NC4=CC=CC=C4S3)CNC(=O)C5=CC=C(C=C5)S(=O)(=O)N6CCOCC6 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H31N7O5S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
677.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-((2-(benzo[d]thiazol-2-ylamino)-2-oxoethyl)thio)-4-(2,5-dimethylphenyl)-4H-1,2,4-triazol-3-yl)methyl)-4-(morpholinosulfonyl)benzamide |
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